3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide
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Overview
Description
3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3IN3O3 and a molecular weight of 514.537 g/mol . This compound is characterized by the presence of an iodo group, a trichloroethyl group, and a nitroanilino group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the iodo group can produce a variety of substituted benzamides .
Scientific Research Applications
3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which 3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The nitroanilino group can participate in hydrogen bonding and electrostatic interactions with proteins, while the trichloroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The iodo group can also participate in halogen bonding, further stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-N-(2,2,2-trichloro-1-(3-nitroanilino)ethyl)benzamide
- 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide
- 3-Iodo-N-(2,2,2-trichloro-1-(4-methoxy-2-nitroanilino)ethyl)benzamide
Uniqueness
3-Iodo-N-(2,2,2-trichloro-1-(4-nitroanilino)ethyl)benzamide is unique due to the specific positioning of the nitro group on the anilino ring, which can significantly influence its reactivity and interaction with biological targets. This positional specificity can lead to differences in biological activity and chemical behavior compared to its analogs .
Properties
IUPAC Name |
3-iodo-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3IN3O3/c16-15(17,18)14(20-11-4-6-12(7-5-11)22(24)25)21-13(23)9-2-1-3-10(19)8-9/h1-8,14,20H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRPLVPWSIIMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303105-04-6 |
Source
|
Record name | 3-IODO-N-(2,2,2-TRICHLORO-1-(4-NITROANILINO)ETHYL)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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